molecular formula C24H32N2O2 B3748873 1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine

Cat. No. B3748873
M. Wt: 380.5 g/mol
InChI Key: XPJFTTGNNNVPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a benzyloxy group and a methoxybenzyl group, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperazine rings often undergo reactions at the nitrogen atoms. The benzyloxy and methoxybenzyl groups could potentially undergo reactions typical of ethers and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazine ring could impart basicity to the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing piperazine rings act on the central nervous system .

Safety and Hazards

As with any chemical compound, handling “1-[3-(benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine” would require appropriate safety measures. This could include wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-cyclopentyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-27-23-12-11-21(17-24(23)28-19-20-7-3-2-4-8-20)18-25-13-15-26(16-14-25)22-9-5-6-10-22/h2-4,7-8,11-12,17,22H,5-6,9-10,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJFTTGNNNVPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclopentylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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